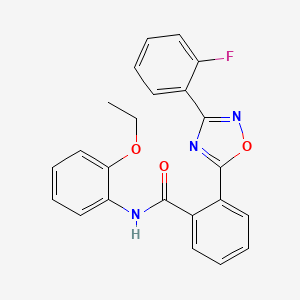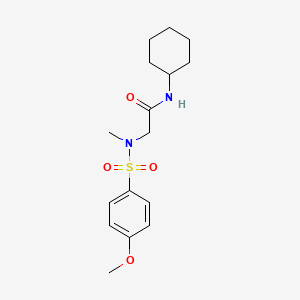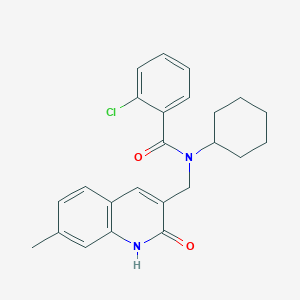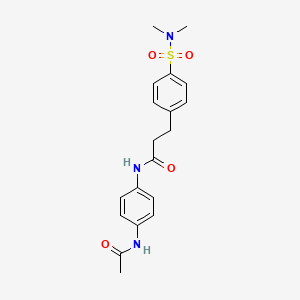
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide, also known as DMAPT, is a synthetic organic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. DMAPT belongs to the class of compounds called sulfonamides, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer. Inhibition of NF-κB leads to decreased expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for cancer cells. It has been found to have little to no effect on normal cells, which reduces the risk of side effects. However, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the exact dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy is still being studied.
Orientations Futures
There are several future directions for research on N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. One area of interest is the development of more efficient methods for synthesizing N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. Another direction is the exploration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide involves a multi-step process that begins with the reaction of p-nitroaniline with acetic anhydride to form p-nitroacetanilide. This compound is then reduced to p-aminophenylacetamide, which is further reacted with p-bromo-N,N-dimethylsulfonamide to yield the final product, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)13-6-15-4-11-18(12-5-15)27(25,26)22(2)3/h4-5,7-12H,6,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGPGBLLBZTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[4-(dimethylsulfamoyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

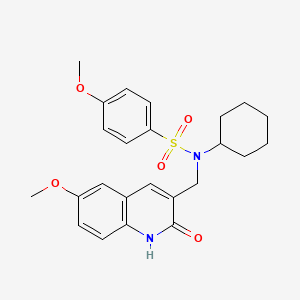
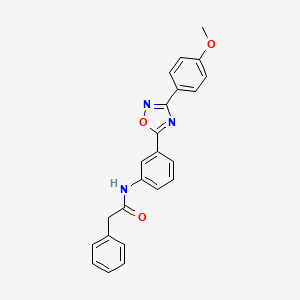
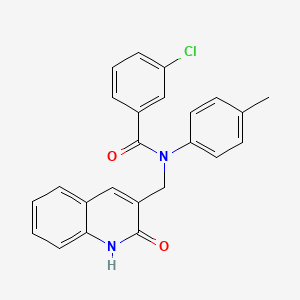
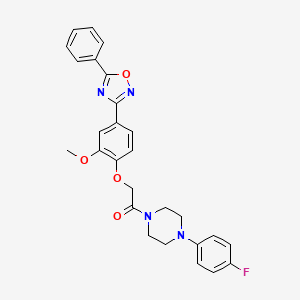
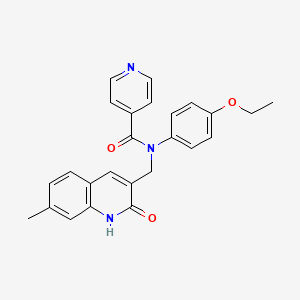
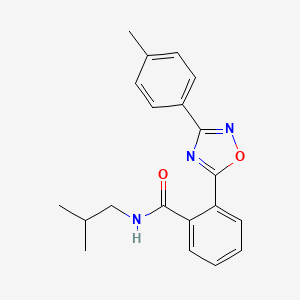
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)
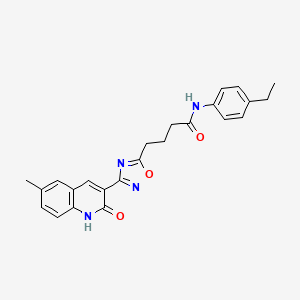
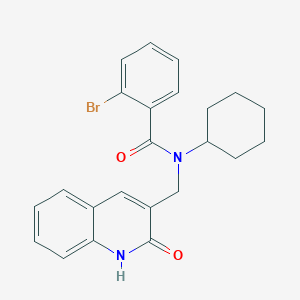
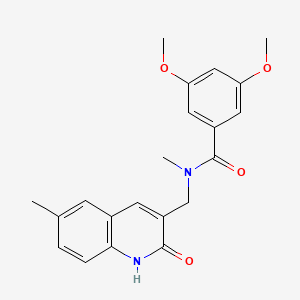
![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)
